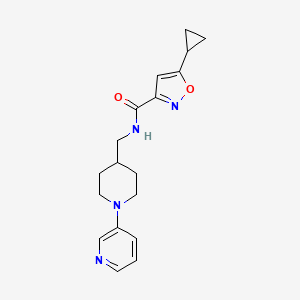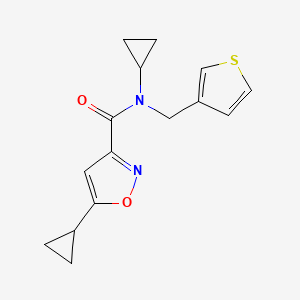![molecular formula C9H13F3O B2660605 4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane CAS No. 2248415-76-9](/img/structure/B2660605.png)
4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a spirocyclic compound that contains a trifluoromethyl group, which makes it unique and interesting for research purposes. 6]nonane.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane is not fully understood, but it is believed to act through multiple pathways. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases. In materials science, it has been shown to interact with other molecules and atoms to form new materials with unique properties. In organic synthesis, it has been shown to act as a building block for the synthesis of complex organic molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane are not fully understood, but it has been shown to have some effects on the body. In medicinal chemistry, it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In materials science, it has been shown to have unique optical and electronic properties. In organic synthesis, it has been shown to have the ability to form complex organic molecules with high efficiency.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane in lab experiments include its unique structure, high reactivity, and potential applications in various fields. However, its limitations include its high cost, limited availability, and potential toxicity.
Orientations Futures
There are several future directions for the research of 4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane. Some of these include:
1. Further studies on its potential applications in medicinal chemistry, materials science, and organic synthesis.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Studies on its potential toxicity and safety profile.
4. Studies on its interactions with other molecules and atoms.
5. Development of new derivatives and analogs with improved properties and activity.
Conclusion:
In conclusion, 4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane is a unique and interesting compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations, and to develop new derivatives and analogs with improved properties and activity.
Méthodes De Synthèse
The synthesis of 4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane can be achieved through several methods. One of the most commonly used methods is the reaction of 4-bromo-1-butene with trifluoroacetone in the presence of a base such as potassium carbonate. The reaction produces 4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane as the main product, along with some side products. Other methods include the reaction of 4-chloro-1-butene with trifluoroacetone, and the reaction of 4-(Trifluoromethyl)-1-buten-3-yne with ethylene oxide.
Applications De Recherche Scientifique
The unique structure of 4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane has made it a subject of scientific research in various fields. It has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, it has been studied for its potential applications in the development of new materials with unique properties. In organic synthesis, it has been studied for its potential applications in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1-oxaspiro[2.6]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O/c10-9(11,12)7-4-2-1-3-5-8(7)6-13-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETSBSZPLFNTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C2(CC1)CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2660524.png)
![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2660527.png)
![2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-Cyclohexyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2660533.png)
![4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2660534.png)

![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2660536.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2660538.png)

![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide](/img/structure/B2660544.png)
![5-(sec-butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2660545.png)